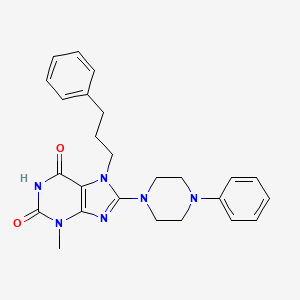![molecular formula C15H17F3N2O B2662007 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide CAS No. 337921-13-8](/img/structure/B2662007.png)
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The structure of this compound would likely be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the phenyl group . The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the trifluoromethyl group. Pyrrolidine derivatives are known to exhibit a variety of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart unique physicochemical properties .
Applications De Recherche Scientifique
Prodrug Development
One notable application involves the development of prodrugs. For instance, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was synthesized via a cycloaddition reaction involving N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide. This compound demonstrates significant potential as a prodrug, being metabolized in rats to yield plasma concentrations of an anti-inflammatory agent, illustrating its utility in enhancing the bioavailability of therapeutic agents (Patterson, Cheung, & Ernest, 1992).
Organic Synthesis
In the realm of organic synthesis, the compound has been implicated in the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides. This showcases its role in facilitating complex chemical reactions, contributing to the synthesis of various organic compounds with potential applications in materials science and drug development (Sato, Nishino, & Kurosawa, 1987).
Photophysical Properties
Furthermore, research on polypyridine ruthenium(II) complexes containing different monodentate ligands, including pyrrolidine-based ligands, has highlighted the significant photophysical properties of these complexes. Such studies are crucial for the development of new materials for photovoltaic applications and the design of molecular devices with enhanced light-harvesting capabilities (Bonnet et al., 2003).
Metallosupramolecular Structures
The compound also plays a role in the formation of metallosupramolecular structures. Research involving copper(I) ions has revealed the ability of related compounds to serve as dynamic units for constructing various metallosupramolecular architectures. This has implications for the development of novel materials with potential applications in catalysis, sensing, and nanotechnology (Schmittel et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYAYGYOHGMXTN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(F)(F)F)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
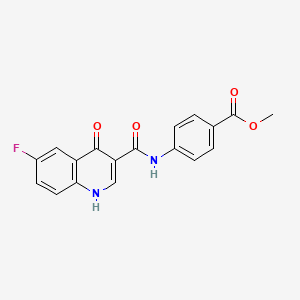

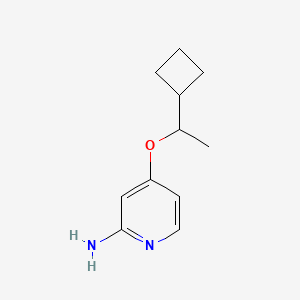
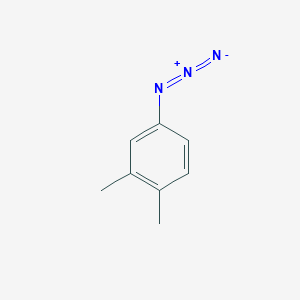
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)
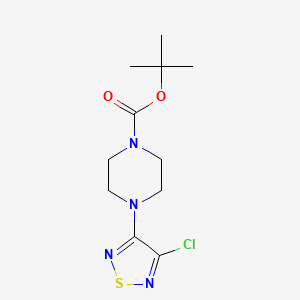
![Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2661936.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2661939.png)

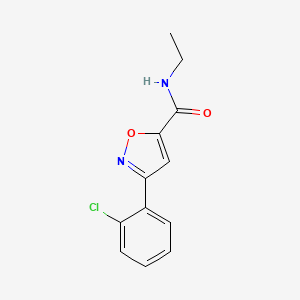
![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)
